
17|A-Tanghinigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17|A-Tanghinigenin is a member of the class of cardenolides, specifically a 7,8-epoxycard-20(22)-enolide substituted by hydroxy groups at positions 3 and 14. It is a steroid-like compound known for its significant biological activities, including antineoplastic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 17|A-Tanghinigenin is primarily isolated from the seeds of Cerbera manghas L., a plant known for its toxic properties . The extraction process involves several steps, including solvent extraction and chromatographic purification to isolate the pure compound.
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may provide alternative routes in the future.
Analyse Chemischer Reaktionen
Types of Reactions: 17|A-Tanghinigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its biological activity.
Substitution: Substitution reactions, particularly at the hydroxy groups, can lead to the formation of glycosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
17|A-Tanghinigenin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroid-like compounds.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in treating leukemia.
Wirkmechanismus
17|A-Tanghinigenin exerts its effects primarily through the induction of apoptosis in cancer cells. It activates caspases, particularly caspase-3, -8, and -9, and upregulates Fas and FasL protein levels, leading to programmed cell death . The compound interacts with various molecular targets, including cell surface receptors and intracellular signaling pathways, to exert its antineoplastic effects .
Vergleich Mit ähnlichen Verbindungen
Tanghinin: A cardenolide glycoside that shares a similar structure but has additional glycosidic linkages.
Deacetyltanghinin: Another derivative with similar biological activities.
Uniqueness: 17|A-Tanghinigenin is unique due to its specific epoxy structure and hydroxy substitutions, which contribute to its potent biological activities and distinct chemical reactivity .
Eigenschaften
Molekularformel |
C36H54O14 |
|---|---|
Molekulargewicht |
710.8 g/mol |
IUPAC-Name |
3-[(3R,5S,7S,10S,11R,14R,15S)-18-hydroxy-7-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2R,3R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H54O14/c1-16-28(48-31-20(14-37)25(39)26(40)30(42)49-31)29(44-4)27(41)32(46-16)47-19-5-8-33(2)18(12-19)13-23-36(50-23)22(33)7-9-34(3)21(6-10-35(34,36)43)17-11-24(38)45-15-17/h11,16,18-23,25-32,37,39-43H,5-10,12-15H2,1-4H3/t16-,18-,19-,20+,21-,22+,23+,25+,26-,27-,28-,29-,30-,31+,32-,33-,34+,35?,36?/m0/s1 |
InChI-Schlüssel |
ZMYSKDHWILCNOA-OBTQJJCBSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@@H](CCC5(C46[C@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)O)O)O)CO |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
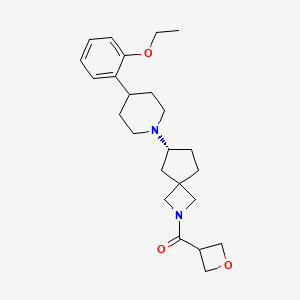
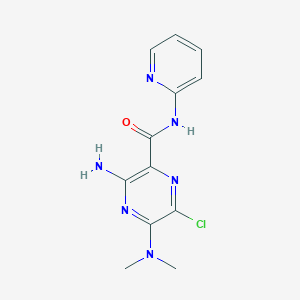
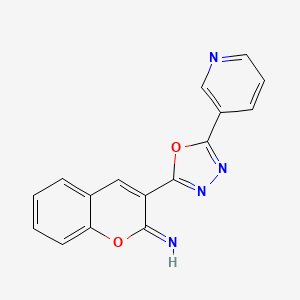

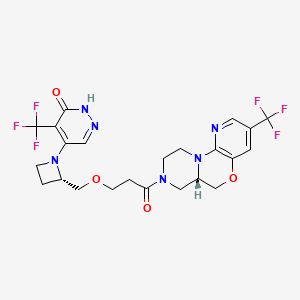
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
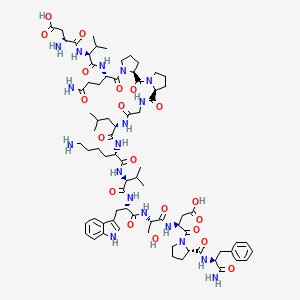

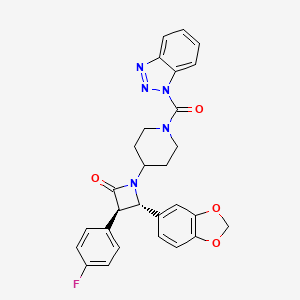
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
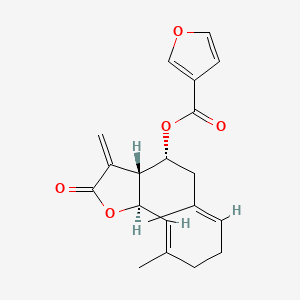
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
